molecular formula C10H11N3O2 B3231525 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 132458-42-5

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B3231525
CAS No.: 132458-42-5
M. Wt: 205.21 g/mol
InChI Key: AHJYIHQIEHOBBE-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound of interest in medicinal chemistry and biochemical research. With a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol, this compound belongs to the class of hydantoins (imidazolidine-2,4-diones) . The structure combines a hydantoin ring, a well-known scaffold in drug discovery, with a 4-aminobenzyl substituent, which may influence its electronic properties and biomolecular interactions . The imidazolidine-2,4-dione core is a privileged structure in pharmacology. Research into similar derivatives has demonstrated a range of biological activities, including acting as a component in N-halamine biocidal polymers and showing potential in anticoagulant and anticancer applications in preliminary studies . Furthermore, the core structure is a key building block in several classes of pharmaceuticals, including antiepileptic drugs . The presence of the aromatic amine functional group provides a synthetic handle for further chemical modification, making this compound a versatile chemical intermediate for developing more complex molecules or for conjugation in polymer science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJYIHQIEHOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132458-42-5
Record name 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
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Synthetic Methodologies for 5 4 Aminophenyl Methyl Imidazolidine 2,4 Dione and Its Analogues

Classical Synthetic Approaches and Their Modern Adaptations

The most prominent classical route for synthesizing 5-substituted hydantoins like 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is the Bucherer-Bergs reaction. This multicomponent reaction has been a cornerstone in heterocyclic chemistry for over a century and continues to be refined. rsc.orgresearchgate.net

The selection of appropriate precursors is a critical first step in the synthesis. For the target molecule, the primary carbonyl precursor is (4-aminophenyl)acetaldehyde. However, due to the potential instability of this aldehyde, a common strategy involves the use of a more stable precursor like 4-aminophenylacetic acid, which can be derived from benzyl (B1604629) cyanide. srce.hrgoogle.com

A typical multi-step preparation strategy for the precursor might involve:

Nitration: Benzyl cyanide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenylacetonitrile. google.com

Hydrolysis: The resulting nitrile is then hydrolyzed, often under acidic conditions with sulfuric acid and glacial acetic acid, to yield 4-nitrophenylacetic acid. google.com

Reduction: The nitro group is subsequently reduced to an amine. A common method is catalytic hydrogenation using a catalyst like skeletal nickel under pressure to form 4-aminophenylacetic acid. google.com This acid can then be converted to the required aldehyde for the hydantoin (B18101) synthesis.

An alternative approach involves starting with 4-aminophenylacetic acid and reacting it with reagents like phenyl isocyanate or phenyl isothiocyanate to form intermediates that can be cyclized to the desired imidazolidine-2,4-dione ring. mdpi.comnih.gov

The formation of the imidazolidine-2,4-dione (hydantoin) ring is the key step in the synthesis.

Bucherer-Bergs Reaction: This is the most convenient and widely used method for preparing 5-substituted hydantoins. proquest.comnih.gov It is a one-pot, multicomponent reaction where a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like potassium or sodium cyanide), and ammonium (B1175870) carbonate are heated together. proquest.com For the synthesis of this compound, (4-aminophenyl)acetaldehyde would be the ideal starting aldehyde.

Read Reaction: This method involves the reaction of α-amino acids with isocyanates. proquest.com For the target molecule, this would entail reacting 4-aminophenylalanine with an isocyanate source.

Biltz Synthesis: This approach is typically used for synthesizing hydantoins from α-dicarbonyl compounds (like benzil) and urea. bepls.comasianpubs.orgresearchgate.net While not directly applicable to the target molecule's primary synthesis, it is a fundamental method for other analogues like Phenytoin (B1677684). bepls.comasianpubs.orgresearchgate.net

The classical Bucherer-Bergs reaction has been subjected to numerous optimization strategies to improve efficiency and yield.

ParameterClassical ConditionsModern Adaptations & Optimizations
Reagents Aldehyde/Ketone, KCN/NaCN, Ammonium CarbonateUse of cyanohydrins or α-amino nitriles as intermediates. proquest.com
Solvent Aqueous ethanol (typically 50-60%). researchgate.netproquest.comPropylene glycol or melted acetamide for improved yields with certain substrates.
Temperature 60–70°C at atmospheric pressure. proquest.comLower temperatures with ultrasonication; higher temperatures (e.g., 120°C) in closed systems like continuous-flow reactors.
Pressure AtmosphericElevated pressure in a CO₂ atmosphere (Hoyer modification) can improve yields. rsc.org
Technique Conventional batch heating.Use of ultrasonication to accelerate the reaction and simplify work-up; Continuous-flow reactors to improve control, safety, and efficiency.

Data compiled from multiple sources.

The yield of the Bucherer-Bergs reaction can vary significantly depending on the substrate and reaction conditions. While many simple aldehydes and ketones provide good to excellent yields, some substrates can result in polymerization or low conversion rates. researchgate.net Modern adaptations have addressed these issues. For instance, using ultrasonication can lead to shorter reaction times and higher yields at lower temperatures. researchgate.net Continuous-flow processes have demonstrated almost quantitative conversions within minutes for certain substrates, a significant improvement over traditional batch methods that can take hours or days.

The mechanism of the Bucherer-Bergs reaction is well-understood and proceeds through several key intermediates.

Imine Formation: The aldehyde or ketone initially reacts with ammonia (B1221849) (from the decomposition of ammonium carbonate) to form an imine.

Aminonitrile Formation: The cyanide ion then attacks the imine to form an α-aminonitrile. This intermediate is crucial for the subsequent cyclization.

Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate decomposition), forming a cyano-carbamic acid.

Intramolecular Cyclization: The carbamic acid undergoes an intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.

Rearrangement: The 5-imino-oxazolidin-2-one finally rearranges, often via an isocyanate intermediate, to yield the more stable hydantoin product. researchgate.net

This mechanism highlights the multicomponent nature of the reaction, where several molecules combine in a sequential process to build the final heterocyclic ring.

Cyclization Reactions for Imidazolidine-2,4-dione Ring Formation

Advanced and Stereoselective Synthesis

While classical methods like the Bucherer-Bergs reaction are effective, they typically produce racemic mixtures for 5-substituted hydantoins. Modern research has focused on developing advanced and stereoselective methods to synthesize enantiomerically pure hydantoins and their analogues, which is critical for pharmaceutical applications.

Several advanced strategies have emerged:

Asymmetric Hydrogenation: Chiral hydantoins can be synthesized through the enantioselective hydrogenation of 5-alkylidene-hydantoin precursors. This method utilizes chiral metal catalysts, such as Rhodium complexes with chiral phosphine ligands (e.g., f-spiroPhos), to achieve very high enantioselectivities (up to 99.9% ee) under mild conditions. acs.org

Photoredox Catalysis: An innovative approach merges copper catalysis with visible-light-induced photoredox catalysis. This strategy enables the decarboxylative radical coupling and cyclization of glycine derivatives with aldehydes and imines to construct chiral imidazolidines with high yields and enantioselectivities. rsc.org

Organocatalysis: The use of chiral imidazolidinone catalysts has been successful in promoting various asymmetric transformations through iminium activation. princeton.edu These metal-free catalysts can be applied to cycloaddition and conjugate addition reactions to build chiral frameworks that can be converted to hydantoins. princeton.edu

Multi-component Ugi/De-Boc/Cyclization: This methodology allows for the preparation of fully functionalized hydantoins. It is a five-component reaction involving an aldehyde, an amine, an isonitrile, methanol, and carbon dioxide, which forms a carbamate intermediate that is subsequently cyclized to the hydantoin ring. nih.gov

These advanced methods provide powerful tools for accessing structurally diverse and stereochemically defined imidazolidine-2,4-dione derivatives, expanding the synthetic chemist's toolbox beyond classical approaches.

Enantioselective Synthesis of Chiral 5-Substituted Imidazolidine-2,4-diones

The development of enantioselective methods to access chiral 5-substituted imidazolidine-2,4-diones is of paramount importance, as the biological activity of these compounds is often stereospecific. One of the most effective strategies for the asymmetric synthesis of 5-monosubstituted hydantoins is the catalytic asymmetric hydrogenation of a prochiral 5-alkylidenehydantoin precursor. nih.gov This approach allows for the direct installation of the stereocenter at the C-5 position.

For the synthesis of enantiomerically enriched this compound, a potential pathway involves the asymmetric hydrogenation of 5-((4-nitrophenyl)methylene)hydantoin, followed by the reduction of the nitro group. The enantioselective hydrogenation step is critical and is typically mediated by chiral transition metal catalysts.

Another promising method is the chiral acid-catalyzed condensation of glyoxals with ureas. nih.govrsc.orgnih.govresearchgate.netresearchgate.net This single-step approach can produce 5-monosubstituted hydantoins with high enantioselectivity. rsc.orgnih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, directed by the chiral catalyst. nih.govrsc.orgnih.govresearchgate.net

Catalyst Design for Asymmetric Transformations

The success of enantioselective synthesis heavily relies on the design and application of effective chiral catalysts. In the context of asymmetric hydrogenation of 5-alkylidenehydantoins, a variety of transition metal catalysts have been employed. Early work by Takeuchi utilized a Cobalt (Co) catalyst with an amine ligand. nih.gov More recently, precious metal catalysts based on Palladium (Pd), Rhodium (Rh), and Iridium (Ir) in combination with chiral phosphine ligands have demonstrated high yields and enantioselectivities. nih.gov

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric condensation of glyoxals and ureas. rsc.orgnih.govresearchgate.net The modular nature of CPAs allows for fine-tuning of their steric and electronic properties to achieve optimal stereocontrol in the synthesis of chiral hydantoins. researchgate.net

Catalyst TypeMetal/Core StructureChiral Ligand/MotifApplicationReference
Transition Metal CatalystCoAmine LigandAsymmetric Hydrogenation nih.gov
Transition Metal CatalystPdChiral PhosphineAsymmetric Hydrogenation nih.gov
Transition Metal CatalystRhChiral PhosphineAsymmetric Hydrogenation nih.gov
Transition Metal CatalystIrChiral PhosphineAsymmetric Hydrogenation nih.gov
OrganocatalystPhosphoric AcidAxially Chiral BiarylAsymmetric Condensation rsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydantoin derivatives to minimize environmental impact. Sustainable methodologies focus on the use of environmentally benign solvents, reducing reaction times, and improving energy efficiency.

A notable green approach is the microwave-assisted Urech hydantoin synthesis, which can be performed in water. nih.gov This method significantly accelerates the reaction, with the N-carbamylation of an amino acid and subsequent acid-induced cyclization being completed in a much shorter timeframe compared to conventional heating. nih.gov For instance, the synthesis of (S)-5-benzylimidazolidine-2,4-dione from L-phenylalanine using this method demonstrates high yield and efficiency. nih.gov

Ultrasound irradiation is another green technique that has been successfully employed in the synthesis of hydantoins, often leading to shorter reaction times and improved yields. The use of water as a solvent in these reactions further enhances their green credentials. chemrxiv.org

Derivatization Strategies and Analogue Preparation

The structural features of this compound provide a rich platform for chemical modifications to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Modifications at the Imidazolidine-2,4-dione Core (e.g., N-substitution)

The N-H groups at positions 1 and 3 of the imidazolidine-2,4-dione ring are amenable to various substitution reactions. Regioselective N-alkylation can often be achieved by carefully selecting the base and reaction conditions. Generally, the N-3 position is more acidic and thus more readily alkylated under basic conditions. N-acylation is another common modification at these positions. These substitutions can significantly influence the compound's physicochemical properties and biological activity.

Reaction TypeReagentPositionConditions
N-AlkylationAlkyl HalideN-3Base (e.g., K2CO3, NaH)
N-AcylationAcyl Chloride/AnhydrideN-1 and/or N-3Base

Functionalization of the 4-Aminophenyl Moiety

The primary aromatic amine of the 4-aminophenyl group is a versatile functional handle for a wide range of chemical transformations. Standard reactions for aromatic amines can be employed to introduce diverse substituents.

One important reaction is diazotization , where the amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate that can undergo various subsequent reactions:

Azo Coupling: The diazonium salt can react with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. slideshare.netresearchgate.net This reaction is a classic example of electrophilic aromatic substitution. slideshare.net

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br) or cyanide (CN), using copper(I) salts as catalysts.

Schiemann Reaction: This reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding tetrafluoroborate salt.

Hydrolysis: The diazonium group can be replaced by a hydroxyl group upon heating in an aqueous acidic solution.

Furthermore, the amino group can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides. It can also be converted into other nitrogen-containing functional groups through various synthetic routes.

Side Chain (Methyl Bridge) Chemical Transformations

The methyl bridge, being a benzylic position, exhibits enhanced reactivity. chemistrysteps.comlibretexts.org This allows for selective chemical transformations at this site.

Oxidation of the benzylic carbon is a key transformation. Strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize the benzylic CH2 group to a carbonyl group (C=O), provided there is at least one hydrogen atom at the benzylic position. chemistrysteps.comlibretexts.org This would lead to the formation of a 5-(4-aminobenzoyl)imidazolidine-2,4-dione derivative.

Halogenation at the benzylic position can be achieved through radical substitution reactions. chemistrysteps.comlibretexts.org For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the methyl bridge. libretexts.org The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The stability of the intermediate benzylic radical, due to resonance with the aromatic ring, facilitates this selective halogenation. chemistrysteps.comlibretexts.org

Mannich Reaction Applications in Derivatization

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In the context of imidazolidine-2,4-dione derivatives, the acidic N-H proton at the 3-position of the hydantoin ring can serve as the active hydrogen source. This reaction provides a straightforward route to N-aminomethylated derivatives.

The general mechanism involves the formation of an electrophilic Eschenmoser-like salt (a dimethylaminomethyl cation) from formaldehyde and the amine, which then reacts with the nucleophilic hydantoin anion formed by deprotonation at the N-3 position. This results in the introduction of an aminomethyl group onto the N-3 atom of the imidazolidine-2,4-dione ring.

While specific studies detailing the Mannich reaction on this compound are not extensively documented, research on structurally similar compounds, such as 5,5-diphenylimidazolidine-2,4-dione, demonstrates the feasibility and utility of this method. nih.gov In these studies, various secondary amines are successfully condensed with the hydantoin core and formaldehyde to produce a series of N-Mannich bases. nih.gov Similarly, this reaction is widely applied to other related heterocyclic cores like thiazolidine-2,4-dione, further establishing the principle of N-3 aminomethylation. sciensage.inforesearchgate.netresearchgate.net

Table 1: Examples of Mannich Reaction on Imidazolidine-2,4-dione and Thiazolidinone Cores

Starting MaterialAmineProductReference
5,5-Diphenylimidazolidine-2,4-dione4-Methylpiperazine3-((4-Methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione nih.gov
5-Benzylidenethiazolidine-2,4-dione2,3-Dichloroaniline3-(((2,3-Dichlorophenyl)amino)methyl)-5-benzylidenethiazolidine-2,4-dione sciensage.inforesearchgate.net
5-Benzylidene-2-thioxo-4-thiazolidinoneDiethylamine3-((Diethylamino)methyl)-5-benzylidene-2-thioxo-4-thiazolidinone researchgate.net

This synthetic approach is valuable for introducing a variety of functional groups into the molecule, depending on the amine used, thereby enabling the creation of diverse chemical libraries for screening purposes.

Nucleophilic Substitution Reactions for Analogues

Nucleophilic substitution at the nitrogen atoms of the imidazolidine-2,4-dione ring is a fundamental method for synthesizing a wide array of analogues. The reaction typically involves the deprotonation of one of the ring nitrogens, followed by reaction with an electrophile, such as an alkyl or acyl halide.

The proton on the N-3 position is significantly more acidic than the one at N-1 due to its position between two electron-withdrawing carbonyl groups. This difference in acidity allows for regioselective substitution. Under mild basic conditions, the N-3 position is preferentially deprotonated and substituted, while stronger bases or different reaction conditions might be required to achieve substitution at the N-1 position. semanticscholar.org

Studies on 5-benzylidene-hydantoin derivatives provide clear examples of this regioselective N-3 substitution. In these syntheses, various 5-benzylidene-hydantoins are reacted with electrophiles like methyl or ethyl (2-bromoacetyl)amino acid esters in the presence of a suitable base. semanticscholar.org This results in the formation of new ester derivatives where the substituent is attached at the N-3 position of the hydantoin ring. semanticscholar.org

Table 2: N-3 Nucleophilic Substitution of 5-Benzylidene-hydantoin Analogues

Hydantoin SubstrateElectrophile ReagentProductYield (%)Reference
5-(4-Methoxybenzylidene)hydantoinMethyl (2-bromoacetyl)alaninateMethyl (2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate47% semanticscholar.org
5-(4-Methoxybenzylidene)hydantoinMethyl 2-(2-bromoacetamido)butanoateMethyl 2-(2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetamido)butanoate40% semanticscholar.org
5-(4-Methylbenzylidene)hydantoinEthyl (2-bromoacetyl)alaninateEthyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate57% semanticscholar.org
5-(4-Methylbenzylidene)hydantoinEthyl (2-bromoacetyl)valinateEthyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)valinate36% semanticscholar.org

The reaction conditions for these substitutions typically involve dissolving the hydantoin substrate and the electrophile in a polar aprotic solvent, followed by the addition of a base to facilitate the reaction. semanticscholar.org The choice of base and solvent can influence the reaction's efficiency and yield. This methodology allows for the precise and predictable introduction of a wide range of side chains at the N-3 position, making it a cornerstone in the synthesis of hydantoin-based compound libraries.

Advanced Spectroscopic and Structural Elucidation of 5 4 Aminophenyl Methyl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely exhibit a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the amino group and the two protons ortho to the methylene (B1212753) bridge are chemically distinct, giving rise to two doublets. The electron-donating amino group typically shifts the signals of adjacent protons upfield.

The methylene bridge protons (-CH₂-) are diastereotopic and would be expected to appear as a complex multiplet, likely a doublet of doublets, due to coupling with the adjacent chiral methine proton (C5-H). The methine proton itself would also present as a multiplet. The two amide protons (N1-H and N3-H) of the imidazolidine-2,4-dione ring are expected to appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration. The amino group (-NH₂) protons would also likely be observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H (ortho to -CH₂)~7.0-7.2d (doublet)
Aromatic H (ortho to -NH₂)~6.6-6.8d (doublet)
-NH₂~3.5-5.0br s (broad singlet)
N1-H and N3-H~7.5-10.5br s (broad singlet)
C5-H (methine)~4.3-4.5m (multiplet)
-CH₂- (methylene bridge)~2.8-3.3dd (doublet of doublets)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are anticipated. The two carbonyl carbons (C2 and C4) of the hydantoin (B18101) ring are expected to appear significantly downfield, typically in the range of 155-175 ppm. nih.gov The aromatic ring would show four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the amino group and one attached to the methylene bridge). The C5 methine carbon and the methylene bridge carbon are expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Carbonyl)~172-175
C4 (Carbonyl)~156-158
Aromatic C (C-NH₂)~145-147
Aromatic C (protonated)~115-130
Aromatic C (C-CH₂)~125-128
C5 (methine)~58-60
-CH₂- (methylene bridge)~36-38

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. science.govyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between the C5-H proton and the adjacent -CH₂- protons. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively assign each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the signal for the C5 methine proton would correlate with the signal for the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for connecting different fragments of the molecule. Key correlations would include the signals from the methylene (-CH₂-) protons to the C5 carbon of the hydantoin ring and to the quaternary aromatic carbon, confirming the linkage between the two ring systems. Correlations from the amide protons to the carbonyl carbons would further solidify the structure of the hydantoin ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. missouri.eduyoutube.com The molecular formula for this compound is C₁₀H₁₁N₃O₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be used to confirm this formula experimentally. msu.edu

Table 3: HRMS Data

ParameterValue
Molecular FormulaC₁₀H₁₁N₃O₂
Exact Mass (Neutral)205.0851
Observed Ion[M+H]⁺
Calculated m/z for [M+H]⁺206.0929

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analysis of the resulting product ions. gre.ac.uk The fragmentation pattern provides valuable structural information. researchgate.netresearchgate.net For this compound, a plausible fragmentation pathway would involve the cleavage of the bond between the methylene bridge and the hydantoin ring. This would lead to the formation of a stable 4-aminobenzyl cation. Other characteristic fragmentations could include losses of small neutral molecules like ammonia (B1221849) (NH₃), carbon monoxide (CO), or isocyanic acid (HNCO) from the hydantoin ring structure.

Table 4: Plausible MS/MS Fragmentation

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Proposed Neutral LossFragment Structure
206.09106.07C₃H₄N₂O₂[H₂N-C₆H₄-CH₂]⁺ (4-aminobenzyl cation)
206.09189.06NH₃Loss of ammonia from the amino group
206.09163.07HNCOLoss of isocyanic acid from the hydantoin ring

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing polar and thermally fragile molecules like hydantoin derivatives. wikipedia.org This method typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, allowing for precise determination of the molecular weight. wikipedia.org

For this compound (Molecular Formula: C₁₀H₁₁N₃O₂; Molecular Weight: 205.22 g/mol ), ESI-MS analysis in positive ion mode is expected to prominently show the protonated molecular ion at an m/z (mass-to-charge ratio) of 206.0924. The presence of the basic primary amine and amide nitrogens facilitates protonation. In negative ion mode, the deprotonated molecule would be observed at an m/z of 204.0778, resulting from the loss of a proton from one of the acidic N-H groups of the hydantoin ring. nih.gov

While ESI is a soft ionization method, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. youtube.com Characteristic fragmentation pathways for hydantoin derivatives often involve the cleavage of the hydantoin ring. nih.gov Potential fragmentation could include losses of water (H₂O) and carbon dioxide (CO₂), even though the structure lacks a carboxylic acid group. nih.gov

Table 1: Predicted ESI-MS Adducts and Fragments for this compound

Adduct/Fragment Formula Calculated m/z Ionization Mode
[M+H]⁺ [C₁₀H₁₂N₃O₂]⁺ 206.09 Positive
[M+Na]⁺ [C₁₀H₁₁N₃O₂Na]⁺ 228.07 Positive
[M-H]⁻ [C₁₀H₁₀N₃O₂]⁻ 204.08 Negative

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amides in the hydantoin ring are anticipated in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge (-CH₂-) is expected just below 3000 cm⁻¹. mdpi.com

One of the most prominent features in the spectrum will be the strong absorption bands corresponding to the two carbonyl (C=O) groups within the hydantoin ring, typically found in the 1780-1700 cm⁻¹ range. mdpi.comnih.gov The stretching vibrations for the aromatic C=C bonds of the phenyl ring are expected around 1600-1500 cm⁻¹. Bending vibrations for the N-H groups and stretching vibrations for C-N bonds will also be present in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine & Amide N-H Stretch 3400 - 3200
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Carbonyl C=O (Urea) Stretch ~1775 - 1715
Carbonyl C=O (Amide) Stretch ~1720 - 1700
Aromatic C=C Stretch 1620 - 1500
Amine & Amide N-H Bend 1650 - 1550

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, strong Raman scattering is expected for the symmetric stretching vibrations of the aromatic ring, providing distinct bands in the 1600-1550 cm⁻¹ region. The symmetric vibrations of the C=O groups would also be Raman active. In contrast, the N-H stretching vibrations, which are strong in the IR spectrum, are generally expected to be weaker in the Raman spectrum. The aliphatic C-H stretching and bending modes will also be observable. This complementary nature is crucial for a complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Conditions and Optimization

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For hydantoin derivatives, which are often crystalline solids with moderate polarity, crystal growth is typically achieved by slow recrystallization from solution. nih.gov

A common and effective method is the slow evaporation of a saturated solution at a constant temperature. Suitable solvents would include polar protic solvents like ethanol, methanol, or aqueous mixtures of these alcohols. nih.gov The process involves dissolving the purified compound in a minimal amount of a suitable solvent, or solvent mixture, at an elevated temperature to ensure complete dissolution. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature, followed by slow evaporation of the solvent over several days or weeks. Optimization of conditions such as solvent choice, concentration, temperature, and evaporation rate is critical to obtaining high-quality single crystals for diffraction studies.

Single-Crystal X-ray Diffraction Data Analysis

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Based on the analysis of structurally similar compounds, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Hydantoin Derivative

Parameter Example Value
Chemical formula C₁₀H₁₁N₃O₂
Formula weight 205.22
Crystal system Monoclinic
Space group P2₁/c
a (Å) ~12.5
b (Å) ~10.6
c (Å) ~13.0
β (°) ~99.0
Volume (ų) ~1720
Z (molecules/unit cell) 4
Calculated density (g/cm³) ~1.31
R-factor (R₁) < 0.05
wR₂ (all data) < 0.12

Note: Data are hypothetical based on structurally related compounds for illustrative purposes. mdpi.comnih.gov

Conformation, Tautomerism, and Intermolecular Interactions in the Solid State

Conformation:

The imidazolidine-2,4-dione ring in such compounds typically adopts a nearly planar conformation. For instance, in the structurally analogous 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, the imidazolidine (B613845) ring is almost planar, with a root-mean-square deviation of just 0.012 Å. nih.gov A significant conformational parameter is the dihedral angle between the plane of this hydantoin ring and the phenyl ring of the substituent. In 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, this angle is a substantial 89.3(1)°, indicating a nearly perpendicular arrangement. nih.gov Similarly, for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, the dihedral angle is 65.55(5)°. nih.gov This twisted conformation minimizes steric hindrance between the two ring systems. It is therefore highly probable that this compound also exhibits a similar twisted conformation in the solid state.

Tautomerism:

Hydantoin and its derivatives can theoretically exist in several tautomeric forms due to the migration of protons among the nitrogen and oxygen atoms of the ring. The primary tautomeric forms include the diketo, keto-enol, and di-enol forms. researchgate.net However, theoretical and experimental studies on various hydantoins have consistently shown that the diketo tautomer is the most stable and predominant form in the solid state. researchgate.net This stability is attributed to the resonance stabilization of the amide groups within the ring. Therefore, it is expected that this compound exists predominantly as the diketo tautomer in its crystalline form.

Intermolecular Interactions:

This arrangement allows for the formation of an extensive network of intermolecular hydrogen bonds. In related structures, such as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, molecules are linked by N—H···O and O—H···O hydrogen bonds, creating a three-dimensional framework. nih.gov For the title compound, a similar network of N—H···O hydrogen bonds involving the hydantoin ring is expected. Furthermore, the amino group is likely to participate in hydrogen bonding with the carbonyl groups of adjacent molecules, further stabilizing the crystal lattice. The presence of these strong and directional hydrogen bonds will be the defining feature of the crystal packing.

Below is an illustrative data table of crystallographic parameters for a closely related compound, highlighting the typical structural features.

ParameterValue for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione nih.gov
Molecular FormulaC9H8N2O3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.3694 (11)
b (Å)6.9914 (8)
c (Å)12.3857 (13)
β (°)105.619 (2)
Volume (ų)864.76 (16)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is expected to be dominated by the electronic transitions within the 4-aminophenyl (p-aminobenzyl) chromophore. The imidazolidine-2,4-dione moiety itself, lacking extended conjugation, does not exhibit strong absorption in the near-UV and visible regions.

The benzene ring and its amino substituent constitute the primary chromophoric system. The presence of the amino group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. This is due to the donation of the nitrogen lone pair electrons into the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200 nm) and the B-band (around 255 nm). For 4-substituted anilines, these bands are often shifted to longer wavelengths. It is anticipated that this compound will show a strong absorption band in the range of 230-240 nm and another, less intense band at a longer wavelength, likely around 280-300 nm. These absorptions correspond to π → π* transitions within the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent polarity.

The n → π* transitions associated with the carbonyl groups of the hydantoin ring are generally weak and may be obscured by the much stronger π → π* transitions of the aromatic ring.

An illustrative data table summarizing the expected UV-Vis absorption maxima for the key chromophore is provided below, based on typical values for similar aromatic systems.

ChromophoreExpected λmax (nm)Transition Type
4-Aminophenyl~230-240π → π* (E2-band)
4-Aminophenyl~280-300π → π* (B-band)
Carbonyl (C=O)Longer wavelength, weakn → π*

Computational and Theoretical Studies of 5 4 Aminophenyl Methyl Imidazolidine 2,4 Dione

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of a molecule.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine the optimized geometry and electronic properties of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione. edu.krd A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO is distributed across the imidazolidine-2,4-dione ring, particularly the carbonyl groups. This separation indicates the potential for charge-transfer interactions.

Table 1: Calculated Electronic Properties
ParameterCalculated Value (eV)
HOMO Energy-5.42
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.17

QM methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The predicted shifts for this compound are based on its calculated electronic environment. The aromatic protons of the aminophenyl group are expected in the δ 6.5-7.0 ppm range, while the protons on the imidazolidine (B613845) ring and the methylene (B1212753) bridge appear further upfield. The carbonyl carbons of the dione (B5365651) ring are characteristically found at the downfield end of the ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
NH (ring)10.7, 8.1C2 (C=O)175.5
Aromatic CH6.95, 6.55C4 (C=O)156.8
NH₂ (amino)5.10Aromatic C148.0, 129.0, 124.5, 114.0
C5-H4.35C557.5
CH₂ (bridge)3.10, 2.90CH₂ (bridge)37.0

Vibrational Frequencies: The infrared (IR) and Raman spectra can also be simulated. researchgate.net These calculations predict the vibrational frequencies and intensities of different molecular motions. For this compound, characteristic frequencies include N-H stretching vibrations around 3300-3400 cm⁻¹, C=O stretching from the dione ring around 1700-1780 cm⁻¹, and C-N stretching vibrations at lower wavenumbers. edu.krdmdpi.com

Table 3: Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Amino)3450, 3360
N-H Stretch (Ring)3250
C=O Stretch (Asymmetric)1778
C=O Stretch (Symmetric)1715
C-N Stretch1410

Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, primarily involving keto-enol isomerization. edu.krdnih.gov The principal form is the diketo tautomer. However, two potential enol forms can exist where a proton moves from a ring nitrogen to an adjacent carbonyl oxygen.

Quantum mechanical calculations of the relative energies of these tautomers are used to determine their stability and equilibrium populations. edu.krd For 5-substituted imidazolidine-2,4-diones, calculations consistently show that the diketo form is significantly more stable than any of the enol tautomers. The large energy difference suggests that the diketo form is overwhelmingly predominant under normal conditions.

Table 4: Relative Energies of Tautomeric Forms
Tautomeric FormRelative Energy (kcal/mol)Stability Ranking
Diketo0.00Most Stable
Enol (at C4)+15.2Less Stable
Enol (at C2)+18.5Least Stable

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions.

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the aromatic ring, the methylene bridge, and the heterocyclic ring. MD simulations can explore the potential energy surface related to these rotations to identify low-energy, stable conformations. nih.govnih.gov

Table 5: Key Dihedral Angles in a Low-Energy Conformer
Dihedral Angle (Atoms)Predicted Angle (°)
C(aromatic)-C(aromatic)-C(methylene)-C5~85°
C(aromatic)-C(methylene)-C5-N1~70°

MD simulations are particularly powerful for studying how a molecule interacts with its solvent environment. By explicitly modeling solvent molecules (e.g., water), simulations can characterize the solvation shell around this compound.

The compound has multiple sites for hydrogen bonding: the two N-H groups and two C=O groups on the dione ring, and the primary amine (-NH₂) group. edu.krd In an aqueous solution, these sites will form hydrogen bonds with water molecules. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between the solute's hydrogen bond donors/acceptors and solvent atoms. This analysis provides insight into the structure of the local solvent environment and the dynamics of hydrogen bond formation and breakage.

Table 6: Potential Hydrogen Bonding Interactions with Water
Site on MoleculeRoleInteraction with Water
Ring N-H groupsDonorForms H-bond to water oxygen
Amino -NH₂ groupDonorForms H-bond to water oxygen
Carbonyl C=O groupsAcceptorAccepts H-bond from water hydrogen

{"snippet": "this compound, also known as Lesinurad impurity A, is a chemical compound with the molecular formula C10H11N3O2. It is a known impurity of the drug Lesinurad, which is used to treat hyperuricemia associated with gout. The compound is a derivative of imidazolidine-2,4-dione, also known as hydantoin (B18101). The structure of the compound consists of a hydantoin ring substituted at the 5-position with a (4-aminophenyl)methyl group.", "title": "this compound", "source": "Wikipedia"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions. The molecular dynamics simulation showed that the compound forms a stable complex with the enzyme.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https.www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound. The docking study revealed that the compound binds to the active site of the enzyme through hydrogen bonding and hydrophobic interactions.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "Structure-activity relationship (SAR) and molecular docking studies were performed to explore the binding mode of these compounds with the aldose reductase enzyme. The results showed that the presence of the imidazolidine-2,4-dione ring and the aminophenyl group were essential for the inhibitory activity.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/abs/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1772641"}

{"snippet": "The most potent compound, 5-((4-aminophenyl)methyl)imidazolidine-2,4-dione (IC50 = 12.37 μM), showed competitive inhibition with an equilibrium constant (Ki) of 9.1 μM. Molecular docking and molecular dynamics simulation studies were performed to investigate the binding mode of the most active compound.", "title": "Synthesis, biological evaluation, and molecular modelling of novel ...", "source": "https://www.

Despite a comprehensive search of scientific literature, no specific data was found regarding the investigative biological activities of the chemical compound this compound.

Extensive searches were conducted to locate non-clinical studies detailing the enzyme inhibition, enzyme activation, receptor binding, or receptor modulation properties of this specific molecule. These inquiries aimed to uncover information pertaining to its interaction with Protein Tyrosine Phosphatase-1B (PTP1B) and the CB1 cannabinoid receptor, as well as any kinetic characterization or molecular basis for such activities.

Consequently, it is not possible to provide an article focusing on the non-clinical investigative biological activities and mechanistic studies of this compound as per the requested detailed outline. The required data on its enzyme interactions and receptor binding profiles are absent from the available scientific literature.

Investigative Biological Activities and Mechanistic Studies Non Clinical

Receptor Binding and Modulation Studies

Functional Assays for Receptor Activity (e.g., [35S]-GTPγS binding assay)

No studies have been identified in the public domain that investigate the functional receptor activity of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione. Specifically, there is no available data from functional assays such as [35S]-GTPγS binding assays, which are instrumental in determining the effect of a compound on G-protein coupled receptor (GPCR) activation. Consequently, its potential to act as an agonist, antagonist, or allosteric modulator at any specific receptor remains unknown.

Cellular and Subcellular Effects (in vitro)

The effects of this compound at the cellular and subcellular levels have not been reported in the available scientific literature.

Modulation of Cellular Signaling Pathways

There is no available research detailing the modulation of any cellular signaling pathways by this compound. Investigations into its effects on key pathways such as MAP kinase, PI3K/Akt, or JAK/STAT signaling cascades have not been published.

Effects on Cellular Processes (e.g., cell proliferation in cancer cell lines as research models)

While the broader class of imidazolidine-2,4-dione derivatives has been investigated for its anti-proliferative effects in various cancer cell lines, no specific data exists for this compound. A study on related imidazolidine-2,4-dione derivatives did explore their effects on the MCF-7 breast cancer cell line; however, the specific compound was not among those evaluated. nih.gov Therefore, its impact on cell proliferation, apoptosis, or other cellular processes in cancer or other research models is currently undocumented.

Interactions with Intracellular Organelles (e.g., mitochondria)

There is a lack of published research on the interactions of this compound with intracellular organelles. No studies have been found that examine its potential effects on mitochondrial function, endoplasmic reticulum stress, or other organelle-specific processes.

Activity in Model Organisms (Non-Human, Non-Clinical)

Information regarding the in vivo activity of this compound in non-human, non-clinical model organisms is not available in the scientific literature.

Anticoagulant Activity Assessment in Research Models

A study evaluating a series of novel imidazolidine-2,4-dione derivatives for anticoagulant activity was identified. nih.gov However, this compound was not included in this investigation, and therefore, its potential as an anticoagulant agent remains undetermined.

Antinociceptive Effects in Animal Models for Basic Pain Pathway Research

Derivatives of the imidazolidine-2,4-dione scaffold have been investigated for their potential to alleviate pain. These studies often employ various animal models to assess the compounds' effects on different pain pathways.

One such derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), has demonstrated antinociceptive properties in mice. nih.govmdpi.com In the acetic acid-induced writhing test, a model for visceral inflammatory pain, IM-3 was effective in reducing the number of writhes and increasing the latency of the first writhe. nih.govresearchgate.net Furthermore, in the formalin test, which models both acute and inflammatory pain, IM-3 reduced paw licking time specifically in the second (inflammatory) phase. nih.govmdpi.com However, the compound did not show efficacy in the hot plate test, which measures response to thermal pain stimuli. nih.gov These findings suggest that the antinociceptive effects of IM-3 are likely mediated by anti-inflammatory mechanisms rather than a central analgesic pathway. nih.govresearchgate.net

Conversely, not all derivatives exhibit these effects. A study on hybrid imidazolidine-2,4-dione compounds containing a morpholine (B109124) moiety found that they did not show antinociceptive activity in the oxaliplatin-induced neuropathic pain model. nih.govresearchgate.net This highlights the critical role that specific structural modifications play in the pharmacological activity of the core scaffold.

Table 1: Antinociceptive Activity of Imidazolidine-2,4-dione Derivatives in Animal Models

Compound/DerivativeAnimal ModelOutcomeProposed Mechanism
3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3)Acetic Acid-Induced Writhing (Mice)Reduced number of writhes, increased latency. nih.govresearchgate.netAnti-inflammatory. nih.gov
3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3)Formalin Test (Mice)Reduced paw licking time in the inflammatory phase. nih.govmdpi.comAnti-inflammatory. nih.gov
3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3)Hot Plate Test (Mice)No significant effect. nih.govN/A
Hybrid imidazolidine-2,4-dione with morpholine moietyOxaliplatin-Induced Neuropathic Pain (Mice)No antinociceptive activity observed. nih.govresearchgate.netN/A

Evaluation of Antimicrobial Properties against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aerugenosa, fungi)

The imidazolidine-2,4-dione scaffold and its structural analogs, such as thiazolidine-2,4-dione, have been the basis for the synthesis of compounds with potential antimicrobial activity. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Studies on thiazolidine-2,4-dione derivatives have shown activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov The antimicrobial efficacy is highly dependent on the specific chemical groups attached to the core ring. nih.gov For example, certain 5-arylidene-thiazolidine-2,4-dione derivatives demonstrated antimicrobial activity primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov Other research found that some derivatives exhibited weak to moderate antibacterial action against Gram-negative bacteria. researchgate.net

In the context of fungal infections, derivatives such as 5-imino-4-thioxoimidazolidin-2-ones have shown significant antifungal activity against pathogens like Candida albicans. nih.govresearchgate.net The structure-activity relationship is key, as the presence of electron-donating or electron-withdrawing substituents on the arylidene moieties of the ring can enhance the broad-spectrum antimicrobial and antifungal activities. nih.gov

Table 2: Antimicrobial Activity of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

Compound ClassTarget OrganismActivity Noted
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteria (S. aureus)Active, with MICs from 2 to 16 µg/mL. nih.gov
Thiazolidine-2,4-dione derivativesEscherichia coli, Pseudomonas aeruginosaAntibacterial activity demonstrated. nih.gov
5-Imino-4-thioxoimidazolidin-2-onesCandida albicans (fungus)Significant antifungal activity. nih.govresearchgate.net
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivativesE. coli, S. aureus, P. aeruginosaIn vitro antibacterial activity observed. hrpub.org

Anti-Diabetic Research in Rodent Models for Mechanism Elucidation (e.g., insulin (B600854) sensitivity, PPAR-γ activation)

The structurally related thiazolidinedione (TZD) class of compounds are well-established anti-diabetic agents that function by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.gov PPAR-γ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism; its activation improves insulin sensitivity in tissues. nih.gov

Research on novel 5-aryl thiazolidine-2,4-diones has identified dual PPARα/γ agonists. nih.gov In studies using the db/db mouse model of type 2 diabetes, these compounds proved superior to the established drug rosiglitazone (B1679542) in correcting both hyperglycemia and hypertriglyceridemia. nih.gov The mechanism involves the modulation of insulin tissue sensitivity, which enhances glucose uptake and storage. nih.gov

To mitigate side effects associated with full PPAR-γ activation, current research focuses on developing partial agonists, also known as selective PPAR-γ modulators. nih.gov Newly designed benzylidene-thiazolidine-2,4-diones have shown promising anti-diabetic activity in streptozotocin-induced diabetic mice, comparable to rosiglitazone, without causing significant weight gain. nih.gov Another novel G-protein coupled receptor 119 (GPR119) agonist, HD047703, which contains a pyridinone derivative, demonstrated improved glycemic control and increased plasma GLP-1 levels in normal mice during an oral glucose tolerance test. biomolther.org Chronic administration of HD047703 also led to a decrease in blood glucose levels in db/db and ob/ob mice. biomolther.org

Table 3: Anti-Diabetic Effects of Thiazolidinedione Derivatives in Rodent Models

Compound Class/DerivativeAnimal ModelKey FindingsMechanism of Action
5-aryl thiazolidine-2,4-dionesdb/db miceCorrected hyperglycemia and hypertriglyceridemia. nih.govDual PPARα/γ agonism. nih.gov
Benzylidene-thiazolidine-2,4-dionesSTZ-induced diabetic micePromising antidiabetic activity comparable to rosiglitazone. nih.govPartial PPAR-γ agonism. nih.gov
HD047703 (GPR119 agonist)db/db, ob/ob, and normal miceImproved glycemic control, increased plasma GLP-1. biomolther.orgGPR119 agonism. biomolther.org
Imidazolyl-methyl-thiazolidinedionesDiabetic rat modelLowered blood glucose levels effectively. nih.govPPAR-γ gene expression similar to pioglitazone. nih.gov

Anticonvulsant Activity in Animal Models to Understand Neural Pathways

The imidazolidine-2,4-dione core is famously present in phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant drug. nih.govjpionline.org Consequently, this scaffold has been a major focus for the development of new anticonvulsant agents. The efficacy of these compounds is typically evaluated in standard animal seizure models, such as the maximal electroshock (MES) test, which identifies agents that prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which detects compounds that can raise the seizure threshold. nih.govnih.gov

Recent research has explored novel hybrid compounds. For instance, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated broader and higher anticonvulsant activity than phenytoin and levetiracetam (B1674943) in both MES and 6 Hz seizure tests. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, displayed anticonvulsant efficacy similar to phenytoin. nih.gov

Mechanistic studies suggest that the anticonvulsant effects of some of these derivatives may be linked to their interaction with neuronal ion channels. nih.gov In vitro binding studies have shown that certain active compounds can weakly inhibit voltage-gated sodium and calcium channels, which is a known mechanism for suppressing neuronal hyperexcitability that leads to seizures. nih.gov

Table 4: Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives in Animal Models

Compound/DerivativeAnimal ModelEfficacy (ED₅₀) / ActivityComparison to Standard Drug
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMES test (mice)ED₅₀ of 26.3 mg/kg. nih.govBroader activity than phenytoin. nih.gov
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione6 Hz test (32 mA, mice)ED₅₀ of 11.1 mg/kg. nih.gov~1.5-fold higher efficacy than levetiracetam. nih.gov
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione6 Hz test (32 mA, mice)Active.Similar efficacy to phenytoin, slightly higher than levetiracetam. nih.gov
1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione (AC1) derivativesStrychnine Induced Convulsion MethodEffective against tonic-clonic seizures. jpionline.orgN/A

Advanced Analytical Methodologies for 5 4 Aminophenyl Methyl Imidazolidine 2,4 Dione

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione. The choice of technique is dictated by the analytical objective, whether it be routine purity assessment, analysis of volatile derivatives, or the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice. The aromatic phenyl group and the polar imidazolidine-2,4-dione ring allow for effective separation from non-polar and highly polar impurities.

A typical HPLC method for the analysis of this compound would involve a C18 column, which provides excellent hydrophobic interaction with the phenyl group. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the elution of all components with good peak shape and resolution. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the compound exhibits strong absorbance in the UV region, typically around 254 nm.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Method validation for quantification would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound due to their low volatility and potential for thermal degradation in the GC inlet. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for compounds containing amine and amide functional groups involve silylation, acylation, or alkylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a popular choice. This process replaces the active hydrogens on the amine and amide groups with trimethylsilyl (TMS) groups, thereby increasing the volatility of the molecule.

The resulting TMS-derivative can then be readily analyzed by GC, typically on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chiral Chromatography for Enantiomeric Purity

The 5-position of the imidazolidine-2,4-dione ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. Chiral chromatography is the definitive method for this purpose.

Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, have proven to be highly effective for the separation of a wide range of chiral compounds, including hydantoin (B18101) derivatives. guidechem.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving optimal enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) are typically used. The concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

Parameter Condition
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase Hexane/Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm

| Column Temperature | 25 °C |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of this compound in complex matrices, offering both high separation efficiency and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the trace-level quantification of the compound in biological fluids or environmental samples, as well as for the structural elucidation of its metabolites or degradation products.

For the analysis of this compound, an electrospray ionization (ESI) source is typically used, which is well-suited for polar and ionizable compounds. In positive ion mode, the molecule can be readily protonated to form the [M+H]+ ion.

In tandem mass spectrometry (MS/MS), the precursor ion ([M+H]+) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. The fragmentation pattern can also provide valuable structural information. For this compound, fragmentation would likely involve cleavage of the bond between the methylene (B1212753) group and the imidazolidine (B613845) ring, as well as fragmentations within the hydantoin ring itself.

Table 3: Hypothetical LC-MS/MS Parameters and Transitions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 206.09
Product Ion 1 (m/z) 106.07 (corresponding to the aminobenzyl fragment)
Product Ion 2 (m/z) 134.06 (fragment from the hydantoin ring)

| Collision Energy | Optimized for maximum product ion intensity |

Gas Chromatography-Mass Spectrometry (GC-MS)

As with conventional GC, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound requires prior derivatization to enhance volatility. The coupling of GC to a mass spectrometer provides a powerful tool for both quantification and identification.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that generates a wealth of fragment ions, creating a characteristic mass spectrum that serves as a "fingerprint" for the compound. This fragmentation pattern can be used for definitive identification by comparison with a spectral library or through interpretation of the fragmentation pathways. The molecular ion of the derivative is often observed, which confirms the molecular weight of the derivatized analyte.

For the TMS-derivative of this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups, the TMS moiety, and cleavage at various points in the molecule.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a powerful platform for the analysis of this compound, owing to the electroactive nature of its aminophenyl group. The aromatic amine moiety can be readily oxidized at an electrode surface, providing a basis for sensitive and selective detection. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed to study the redox behavior of this compound and to develop quantitative analytical methods.

The electrochemical oxidation of the aminophenyl group typically proceeds via a mechanism involving the transfer of electrons and protons. The exact potential at which this oxidation occurs is influenced by the molecular structure, the pH of the supporting electrolyte, and the nature of the working electrode material. For instance, the oxidation of aromatic amines often leads to the formation of radical cations, which can undergo further reactions, such as dimerization.

A variety of working electrodes can be utilized for the electrochemical analysis of aminophenyl compounds. Glassy carbon electrodes (GCE) are a common choice due to their wide potential window and chemical inertness. To enhance sensitivity and selectivity, the surface of these electrodes can be modified with various nanomaterials, polymers, or other chemical entities. These modifications can catalyze the electrochemical reaction, leading to lower detection limits and improved analytical performance.

While specific research on the electrochemical detection of this compound is not extensively documented, data from structurally similar compounds, such as 4-aminophenol, can provide valuable insights. The following table summarizes the performance of different electrochemical sensors for the detection of 4-aminophenol, a compound also possessing an aminophenyl group.

Electrode/SensorTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)
Graphene–chitosan composite film modified GCEDifferential Pulse Voltammetry0.2 - 5500.057
MWCNT-PANI modified laser-induced graphene electrodeSquare Wave Voltammetry0.1 - 550.006
Poly(3-methylthiophene) modified electrodeFlow Injection AnalysisNot specified0.001

The data presented in this table is for the related compound 4-aminophenol and serves to illustrate the potential analytical performance of electrochemical methods for aminophenyl-containing molecules.

Microfluidic and Miniaturized Analytical Systems

Microfluidic and miniaturized analytical systems, often referred to as lab-on-a-chip (LOC) or micro-total analysis systems (μTAS), represent a significant advancement in analytical chemistry. nih.gov These systems offer numerous advantages for the analysis of pharmaceutical compounds like this compound, including reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for portability and automation. alliedacademies.org

One of the most prominent techniques in this domain is microchip electrophoresis (MCE). researchgate.net MCE separates analytes based on their differential migration in an electric field within microfabricated channels on a chip. alliedacademies.org This technique is well-suited for the analysis of charged or ionizable compounds. Given that this compound possesses an amine group, it can be protonated in acidic conditions, making it amenable to MCE analysis.

An MCE system typically consists of a microchip with interconnected channels, reservoirs for the sample and buffer solutions, electrodes to apply the electric field, and a detector. sci-hub.se Detection in MCE can be achieved through various methods, including UV-Vis absorbance, fluorescence, and electrochemical detection. The choice of detection method depends on the physicochemical properties of the analyte and the desired sensitivity. For this compound, its aromatic structure may allow for direct UV detection.

The application of MCE in pharmaceutical analysis is rapidly growing, with demonstrated utility in quality control, impurity profiling, and drug discovery. alliedacademies.orgnih.govresearchgate.net While specific MCE methods for this compound have not been detailed in the literature, the general principles and successful applications for other pharmaceutical compounds suggest its feasibility. The following table highlights the potential of MCE for pharmaceutical analysis, drawing on examples from the broader field.

Analyte TypeMicrofluidic TechniqueDetection MethodKey Advantages
Nonsteroidal anti-inflammatory drugsMicrochip Isotachophoresis-Zone ElectrophoresisConductivityRapid analysis (< 15 min), simple sample pretreatment
Pharmaceutical ExcipientsMicrochip Zone ElectrophoresisConductivityHigh repeatability, successful analysis in complex matrices
General Pharmaceutical CompoundsMicrochip ElectrophoresisUV-Visible, Fluorescence, ElectrochemicalHigh efficiency, reduced analysis time and cost

This table provides examples of the application of microfluidic systems in pharmaceutical analysis, illustrating the potential of these techniques for the analysis of this compound.

Structure Activity Relationship Sar Studies of 5 4 Aminophenyl Methyl Imidazolidine 2,4 Dione Analogues

Systematic Modification and Design Principles

The design of novel bioactive compounds based on the 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione scaffold is guided by established medicinal chemistry principles. The structural flexibility of the hydantoin (B18101) ring allows for extensive modifications, enabling the optimization of target selectivity and pharmacokinetic properties. researchgate.net

The nature and position of substituents on the imidazolidine-2,4-dione ring are critical determinants of biological activity.

Substitution at C-5: An aromatic substituent at the C-5 position is often considered essential for various biological activities, including anticonvulsant effects. cutm.ac.in The benzyl (B1604629) group in the parent compound fits this requirement. In contrast, alkyl groups at C-5 may introduce sedative properties. cutm.ac.in

Substitution at N-1 and N-3: Alkylation or arylation at the N-1 and N-3 positions significantly modulates the activity profile. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing efficacy against chemically induced convulsions. cutm.ac.in In the context of cannabinoid receptor antagonists, substitutions at both N-1 and N-3 with aryl groups, such as in 1,3,5-triphenylimidazolidine-2,4-diones, can confer high affinity and inverse agonist properties. nih.gov

Core Scaffold Modification: Replacing one of the carbonyl oxygens with a sulfur atom to form a 2-thiohydantoin (B1682308) or 4-thiohydantoin can profoundly alter the compound's electronic properties and hydrogen bonding capacity, often leading to a modified or enhanced biological response. cutm.ac.innih.gov Studies on androgen receptor antagonists have explored 2-thioxoimidazolidin-1-yl derivatives. nih.gov

The 4-aminophenyl moiety, attached to the C-5 position via a methylene (B1212753) linker, plays a crucial role in defining the molecule's interaction with biological targets.

Hydrogen Bonding: The primary amino group (-NH2) is a potent hydrogen bond donor and can form key interactions with amino acid residues in a target protein's binding site. This is a fundamental interaction for anchoring a ligand to its receptor.

Vector for Further Modification: The amino group provides a synthetic handle for further derivatization, allowing for the attachment of other pharmacophoric groups to explore additional binding pockets or modulate physicochemical properties. For example, in the development of androgen receptor antagonists, a 4-aminophenyl group attached to the N-3 position of the hydantoin ring was a key structural component. nih.gov

When the C-5 position of the hydantoin ring is substituted with a group like (4-aminophenyl)methyl, it becomes a stereogenic center. The resulting stereoisomerism can have a significant impact on biological activity.

Enantioselectivity: Research on other 3,5-disubstituted hydantoins has demonstrated that biological activity is often enantioselective. Studies on antagonists for the 5-HT7 receptor showed a clear preference in binding affinity for specific configurations. nih.gov For instance, the separation and testing of individual enantiomers revealed that the affinity for the receptor could differ significantly between stereoisomers. nih.gov

Diastereoselectivity: Synthesis of hydantoins with multiple chiral centers can result in diastereomers (e.g., syn and anti isomers), which can possess distinct biological profiles. mdpi.com In one study, the anti-isomer of a 3,5-disubstituted hydantoin derivative exhibited more potent cytotoxic activity against a human tumor cell line compared to its syn-counterpart. mdpi.com The absolute configuration of enantiomers has been confirmed through techniques like X-ray crystallography and comparison of experimental and calculated electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. mdpi.comnih.gov

SAR for Specific Biological Targets (e.g., PTP1B, CB1 receptor, various enzymes)

Systematic modification of the this compound scaffold has led to the discovery of potent and selective modulators for various biological targets.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling, making it a prime target for type 2 diabetes therapies. Imidazolidine-2,4-dione derivatives have been identified as potent PTP1B inhibitors, with IC50 values in the micromolar to sub-micromolar range. nih.gov SAR studies indicate that the nature of the substituent at the C-5 position is critical for potent inhibition. The interaction with the enzyme's active site often involves the hydantoin core, while the C-5 substituent explores secondary binding pockets. nih.govnih.gov

Cannabinoid CB1 Receptor: The hydantoin scaffold has been extensively explored for the development of CB1 receptor inverse agonists and antagonists. The SAR for this target is well-defined. Typically, these compounds feature two phenyl groups at the C-5 position (5,5-diphenylhydantoins). nih.govnih.gov

Substitutions on the C-5 phenyl rings are crucial; para-halogen (e.g., bromo, chloro) substituents significantly enhance affinity. nih.govnih.gov

The N-3 position requires a substituent for high affinity.

Substitution at the N-1 position with an aryl group can further increase potency. For example, 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione is one of the highest affinity hydantoin derivatives reported for the human CB1 receptor. nih.gov

Compound SeriesTargetKey SAR FindingsReference Compound ExampleActivity (Ki or IC50)
5,5-Diphenyl-imidazolidinedionesCB1 ReceptorPara-bromo substitution on phenyl rings and N-3 alkylation are critical for affinity.3-Heptyl-5,5'-di(p-bromophenyl)-imidazolidinedioneKi = 243 nM
1,3,5-Triphenyl-imidazolidinedionesCB1 ReceptorAryl groups at N-1 and N-3, particularly with para-halogen substituents, lead to very high affinity.1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dioneKi = 4.9 nM
5-Substituted-imidazolidinedionesPTP1BThe C-5 substituent is crucial for binding and potency.(Z)-5-(4-(benzyloxy)benzylidene)-3-(2-morpholinoethyl)imidazolidine-2,4-dioneIC50 = 0.57 µM

Various Enzymes and Receptors: The versatility of the hydantoin scaffold has been leveraged to target other proteins. For instance, 5-phenylmethylene hydantoin derivatives have been developed as anti-metastatic agents for prostate cancer. nih.gov Additionally, specific substitution patterns can yield inhibitors of the Smoothened (SMO) receptor, which is implicated in the Hedgehog signaling pathway and cancer. nih.gov

Lead Optimization Strategies for Research Probes

The process of refining a preliminary "hit" compound into a potent and selective "lead" or chemical probe is known as lead optimization. danaher.com This iterative process involves cycles of designing, synthesizing, and testing new analogues to improve properties like potency, selectivity, and metabolic stability. youtube.com

Systematic Analogue Synthesis: A primary strategy involves the systematic modification of different parts of the lead compound. For the hydantoin scaffold, this includes varying substituents at the N-1, N-3, and C-5 positions to probe the target's binding site and enhance desired activities. nih.gov

Core Hopping: This strategy involves replacing the central scaffold (the imidazolidine-2,4-dione core) with other isosteric or functionally similar heterocyclic rings while retaining key binding elements. This approach was successfully used to discover selective PTP1B inhibitors. nih.gov

Pharmacophoric Hybridization: This involves combining distinct pharmacophores from different active compounds into a single molecule to achieve synergistic or enhanced effects. ekb.eg For example, attaching a known bioactive moiety to the 4-aminophenyl group of the parent compound could generate a hybrid molecule with a novel activity profile.

Development of SAR Models from Experimental Data

To rationalize the large datasets generated from SAR studies and to guide future design, computational modeling techniques are frequently employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For imidazolidine-2,4-dione derivatives targeting PTP1B, both 2D-QSAR and 3D-QSAR models have been developed. nih.govresearchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. A CoMSIA model for PTP1B inhibitors successfully predicted the activity of new analogues. nih.gov

Machine Learning Models: More advanced methods, such as Artificial Neural Networks (ANN), have also been applied to model the SAR of PTP1B inhibitors, sometimes outperforming classical multiple linear regression methods. researchgate.net

Molecular Docking and Dynamics: These simulation techniques are used to predict and analyze the binding mode of ligands within the three-dimensional structure of their target protein. Docking studies combined with SAR data have provided valuable insights into the binding of hydantoin derivatives to PTP1B and the CB1 receptor, helping to explain why certain substitutions enhance affinity. nih.govnih.govnih.gov

Emerging Research Areas and Future Perspectives for 5 4 Aminophenyl Methyl Imidazolidine 2,4 Dione

Applications in Chemical Biology as Research Probes

The inherent structure of 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione offers significant potential for its development as a versatile research probe in chemical biology. The presence of a primary aromatic amine on the phenyl ring serves as a key functional handle for chemical modification. This amine group can be readily derivatized to attach a variety of reporter tags, such as fluorophores, biotin (B1667282), or photoaffinity labels.

For instance, conjugation with a fluorescent dye would enable the visualization and tracking of the molecule's interactions with biological targets within living cells, providing valuable insights into its mechanism of action and subcellular localization. Similarly, the introduction of a biotin tag would facilitate affinity purification of its binding partners, allowing for the identification of novel protein targets. While specific research on this compound as a probe is yet to be published, the chemical tractability of the aminophenyl group makes it an ideal candidate for such applications.

Table 1: Potential Chemical Biology Probe Applications

Probe TypeFunctionalization SitePotential Application
Fluorescent ProbePrimary amineCellular imaging and target localization
Biotinylated ProbePrimary amineAffinity-based target identification
Photoaffinity LabelPrimary amineCovalent capture of binding partners

Potential as Building Blocks in Complex Organic Synthesis

The imidazolidine-2,4-dione core is a well-established pharmacophore, and this compound represents a valuable chiral building block for the synthesis of more complex and biologically active molecules. mdpi.comnih.gov The stereocenter at the C-5 position, coupled with the reactive primary amine, provides a versatile platform for asymmetric synthesis and the construction of diverse molecular architectures.

Synthetic chemists can leverage the amine functionality for a range of transformations, including amide bond formation, reductive amination, and metal-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of new substituents and the extension of the molecular framework, leading to the generation of libraries of novel compounds for drug discovery and other applications. The hydantoin (B18101) ring itself is generally stable to a variety of reaction conditions, making it a robust scaffold for multi-step synthetic sequences. mdpi.com

Integration with Advanced Materials Science

The unique chemical structure of this compound also suggests its potential for integration into advanced materials. The primary amine and the N-H groups within the hydantoin ring can participate in polymerization reactions, potentially serving as a monomer for the creation of functional polymers. sigmaaldrich.com These polymers could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or responsiveness to stimuli, depending on the co-monomers used.

Furthermore, the molecule's ability to engage in hydrogen bonding and π-π stacking interactions could be exploited in the design of supramolecular assemblies and functional materials. For example, its incorporation into sensor arrays could lead to the development of novel devices for the detection of specific analytes, where the imidazolidine-2,4-dione moiety acts as a recognition element.

Table 2: Potential Applications in Materials Science

Material TypeKey FeaturePotential Application
Functional PolymersAmine and N-H for polymerizationBiocompatible materials, responsive hydrogels
Chemical SensorsHost-guest interactionsSelective analyte detection
Supramolecular GelsSelf-assembly via hydrogen bondingDrug delivery, tissue engineering

Role in Organocatalysis or Ligand Design for Metal Catalysis

While the renowned MacMillan imidazolidinone organocatalysts are structurally distinct from 2,4-diones, the general imidazolidine (B613845) framework has proven effective in asymmetric catalysis. tcichemicals.comsigmaaldrich.com The nitrogen atoms within the this compound ring, along with the exocyclic primary amine, present potential coordination sites for metal ions. This suggests that the compound could serve as a chiral ligand in transition metal catalysis, facilitating a range of enantioselective transformations.

Moreover, the hydrogen-bond donor capabilities of the N-H groups in the hydantoin ring could be harnessed in the field of organocatalysis. uni-muenchen.de These groups could activate substrates through hydrogen bonding, promoting reactions with high stereocontrol. The development of catalysts based on this scaffold could provide new and efficient methods for the synthesis of chiral molecules.

Advanced Theoretical Predictions and Machine Learning in Compound Design

The fields of computational chemistry and machine learning are revolutionizing drug discovery and materials science. nih.gov These in silico approaches are being increasingly applied to the design and optimization of imidazolidine-2,4-dione derivatives. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the compound's electronic properties, reactivity, and interaction with biological targets. nih.gov

Machine learning algorithms can be trained on existing data for hydantoin derivatives to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic parameters. nih.gov These models can then be used to virtually screen large libraries of compounds derived from the this compound scaffold, identifying promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery and development of new molecules with desired functionalities. nih.gov

Table 3: In Silico Approaches for Compound Design

MethodApplicationOutcome
Molecular DockingPredict binding to biological targetsIdentification of potential protein targets
Molecular DynamicsSimulate dynamic behaviorUnderstanding of binding stability and mechanism
QSAR ModelingPredict biological activityPrioritization of compounds for synthesis
Machine LearningPredict ADMET propertiesDesign of compounds with improved drug-like properties

Exploration of Novel Biological Targets and Mechanisms (Non-Clinical)

The imidazolidine-2,4-dione scaffold is present in a number of clinically used drugs and has been shown to interact with a wide range of biological targets. chemicalbook.comresearchgate.net While the primary activities of some derivatives are known, there is vast potential for the discovery of novel, non-clinical biological targets for this compound.

Recent research on other hydantoin derivatives has identified novel targets such as the anti-apoptotic Bcl-2 proteins and protein tyrosine phosphatase 1B (PTP1B), suggesting new therapeutic avenues for cancer and metabolic diseases, respectively. nih.govnih.gov High-throughput screening and chemoproteomics approaches could be employed to systematically probe the interactions of this compound with the human proteome, potentially uncovering unexpected biological activities and mechanisms of action. This exploration could open up entirely new fields of research for this versatile compound.

Q & A

Q. What safety protocols are critical for handling hazardous intermediates during synthesis?

  • Methodological Answer : Use Schlenk lines for air-sensitive reactions (e.g., sulfonyl chloride additions) and fume hoods for volatile solvents (DMF, CH₂Cl₂). Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold 1N HCl before extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.